molecular formula C32H54N8O9 B12573700 Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl- CAS No. 312593-50-3

Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl-

Cat. No.: B12573700
CAS No.: 312593-50-3
M. Wt: 694.8 g/mol
InChI Key: XTFVQWHDXQJKPN-BNCSLUSBSA-N
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Description

Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl- is a peptide compound composed of multiple amino acids. This compound is of interest due to its potential applications in various fields, including medicine and biochemistry. Peptides like this one are often studied for their biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, L-valine, is coupled to the growing peptide chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-leucine, L-proline, L-proline, L-asparagine, L-valine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl- may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often using automated synthesizers and high-throughput purification techniques.

Chemical Reactions Analysis

Types of Reactions

Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl- can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the methionine or cysteine residues if present.

    Reduction: Disulfide bonds within the peptide can be reduced using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfone derivatives, while reduction will yield the reduced form of the peptide.

Scientific Research Applications

Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl- has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug candidate for treating diseases.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl- involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • Glycine, L-prolyl-L-prolyl-L-leucyl-L-seryl-L-glutaminyl-L-alpha-glutamyl-L-threonyl-L-phenylalanyl-L-seryl-L-alpha-aspartyl-L-leucyl-L-tryptophyl-L-lysyl-L-leucyl-L-leucyl-L-lysyl-L-lysyl-L-tryptophyl-L-lysyl-L-methionyl-L-arginyl-L-arginyl-L-asparaginyl-L-glutaminyl-L-phenylalanyl-L-tryptophyl-L-valyl-L-lysyl-L-valyl-L-glutaminyl-L-arginyl-.
  • Glycyl-L-prolyl-L-glutamate.

Uniqueness

Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl- is unique due to its specific sequence of amino acids, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

312593-50-3

Molecular Formula

C32H54N8O9

Molecular Weight

694.8 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetic acid

InChI

InChI=1S/C32H54N8O9/c1-16(2)13-20(37-29(46)25(34)17(3)4)31(48)40-12-8-10-22(40)32(49)39-11-7-9-21(39)28(45)36-19(14-23(33)41)27(44)38-26(18(5)6)30(47)35-15-24(42)43/h16-22,25-26H,7-15,34H2,1-6H3,(H2,33,41)(H,35,47)(H,36,45)(H,37,46)(H,38,44)(H,42,43)/t19-,20-,21-,22-,25-,26-/m0/s1

InChI Key

XTFVQWHDXQJKPN-BNCSLUSBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)C(C(C)C)N

Origin of Product

United States

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